Desulfo-glucoraphanin

Phytochemical Analysis Chromatography Method Validation

Desulfo-glucoraphanin is the sole validated external calibration standard for quantifying glucoraphanin by HPLC-UV/PDA and LC-MS/MS. Unlike intact glucoraphanin, sulforaphane, or other desulfo-glucosinolates, this desulfated derivative offers superior C18 retention and peak resolution without ion-pairing reagents. Procurement of ≥98% purity standard ensures traceable quantification for broccoli breeding programs, dietary supplement label verification, and metabolic fate studies. Substitution with structural analogs invalidates quantitative results—this compound alone provides accurate retention time matching and calibration.

Molecular Formula C12H23NO7S2
Molecular Weight 357.4 g/mol
Cat. No. B13822518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesulfo-glucoraphanin
Molecular FormulaC12H23NO7S2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1
InChIKeyUYHMVWFYYZIVOP-GKTYXXQISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desulfo-glucoraphanin: Analytical Reference Standard for Glucosinolate Quantification in Brassica Research


Desulfo-glucoraphanin (CAS 287966-62-5, molecular formula C₁₂H₂₃NO₇S₂, molecular weight 357.4 g/mol) is a desulfated derivative of the glucosinolate glucoraphanin, the predominant secondary metabolite found in broccoli (Brassica oleracea var. italica) and other cruciferous vegetables [1]. This compound serves as a critical analytical reference standard for the quantification of glucoraphanin content in plant tissues, dietary supplements, and food matrices using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) platforms . As a desulfo-glucosinolate (DS-GSL), desulfo-glucoraphanin is produced enzymatically via sulfatase-catalyzed desulfation of intact glucoraphanin, a modification that significantly enhances chromatographic resolution and enables accurate quantification when employed as an external calibration standard [2]. Unlike its parent compound glucoraphanin, desulfo-glucoraphanin lacks the sulfate group, resulting in reduced polarity and improved retention behavior on reversed-phase C18 columns, which facilitates superior peak separation in complex plant extracts [3].

Why Glucoraphanin, Sulforaphane, or Other Desulfo-Glucosinolates Cannot Substitute for Desulfo-glucoraphanin in Analytical Workflows


Substituting desulfo-glucoraphanin with structurally related compounds introduces significant analytical inaccuracies and invalidates quantitative determinations. Intact glucoraphanin cannot be directly substituted because its chromatographic behavior differs fundamentally from the desulfo-derivative on reversed-phase HPLC columns, requiring distinct mobile phase compositions with ion-pairing reagents for adequate retention [1]. Sulforaphane, the bioactive isothiocyanate hydrolysis product of glucoraphanin, cannot serve as a surrogate standard for glucosinolate quantification due to its distinct chemical class, UV absorption characteristics, and mass spectrometric fragmentation pattern [2]. Other desulfo-glucosinolate standards such as desulfo-sinigrin, desulfo-progoitrin, or desulfo-glucobrassicin possess different side-chain structures (allyl, 2-hydroxybut-3-enyl, or indol-3-ylmethyl groups respectively) that yield distinct retention times and MS/MS transitions, rendering them analytically non-interchangeable for quantifying glucoraphanin specifically [3]. Furthermore, in aqueous solution, desulfo-glucosinolates exhibit variable stability profiles, with the desulfo-counterpart of glucoraphenin demonstrating approximately 80% degradation over one month with spontaneous conversion to cyclic thioimidate N-oxides, underscoring that stability behavior is compound-specific and cannot be inferred across analogs [4].

Quantitative Differentiation Evidence: Desulfo-glucoraphanin vs. Comparators


Chromatographic Resolution Advantage of Desulfo-glucoraphanin vs. Intact Glucoraphanin in Reversed-Phase HPLC

Desulfo-glucoraphanin demonstrates superior chromatographic resolution compared to intact glucoraphanin when analyzed on standard reversed-phase C18 HPLC columns. The desulfation step removes the highly polar sulfate moiety, increasing hydrophobicity and enabling effective retention and separation without the need for ion-pairing reagents in the mobile phase. This methodological advantage is well-established in the literature: HPLC of desulfoglucosinolates is a gradient technique that requires two pumps and a system controller, while HPLC of intact glucosinolates necessitates the addition of a counterion to the acetonitrile-water mobile phase due to the ionic nature of the sulfate group [1]. Both techniques give nearly equal and high resolution of peaks, but the desulfo method is more widely adopted for routine quantification due to simpler mobile phase preparation and broader compatibility with standard C18 columns [1].

Phytochemical Analysis Chromatography Method Validation

Aqueous Stability Profile: Quantified Degradation of Desulfo-glucosinolates

Desulfo-glucosinolates exhibit limited aqueous stability, a critical factor in experimental design and standard solution preparation. In a 2020 study monitoring glucosinolate stability over a one-month period, the desulfo-counterpart of glucoraphenin (a structurally analogous desulfo-glucosinolate with a 4-(methylsulfinyl)but-3-enyl side chain) was unstable in water, showing a dramatic decrease of approximately 80% during the observation time, with spontaneous conversion into cyclic thioimidate N-oxides [1]. While this study examined desulfoglucoraphenin rather than desulfo-glucoraphanin, the shared desulfo-glucosinolate core structure supports class-level inference of similar instability in aqueous environments. In contrast, intact glucosinolates bearing the sulfate group demonstrate greater aqueous stability [1].

Compound Stability Sample Storage Analytical Chemistry

Comparative Bioactivity: Glucoraphanin Hydrolysis Products Demonstrate Divergent Potency

While desulfo-glucoraphanin itself serves primarily as an analytical standard, understanding the divergent bioactivity of the hydrolysis products derived from its parent compound glucoraphanin provides critical context for research applications. In a head-to-head comparative study, the two primary glucoraphanin hydrolysis products—sulforaphane (SF) and sulforaphane nitrile (SF nitrile)—exhibited dramatically different potencies. In Hepa 1c1c7 mouse hepatoma cells, quinone reductase induction showed a 3-fold maximal increase over control at 2.5 μM SF, whereas SF nitrile required 2000 μM to achieve a 3.5-fold maximal induction, representing an approximately 800-fold difference in effective concentration [1]. In vivo, male Fischer 344 rats administered SF (200-1000 μmol/kg) by gavage daily for 5 days exhibited induced hepatic, colonic mucosal, and pancreatic quinone reductase and glutathione S-transferase activities, while SF nitrile produced no significant induction at any tested dose [1].

Phase II Enzyme Induction Chemoprevention In Vitro Pharmacology

Purity Specifications: HPLC ≥98% for Quantitative Analytical Standardization

Commercially available desulfo-glucoraphanin is supplied with a certified purity specification of HPLC ≥98% [1]. This high-purity designation is essential for its function as an external calibration standard in quantitative glucosinolate analysis. In comparative method validation studies for glucosinolate quantification in Brassica matrices, the HPLC-PDA method performance criteria were evaluated using glucotropaeolin potassium salt as a reference standard [2]. The validated method was applied to quantify six individual glucosinolates in dietary supplements, yielding compound-specific concentration ranges: glucoraphenin (0.84-1.27 mg/g), glucosisaustricin (0.37-0.91 mg/g), glucosisymbrin (0.70-0.99 mg/g), glucoraphasatin (0.2-0.48 mg/g), glucoputrajivin (0.14-0.28 mg/g), and gluconasturtiin (0.06-0.12 mg/g) [2]. This method demonstrates the necessity of compound-specific desulfo-glucosinolate standards for accurate quantification across diverse glucosinolate species.

Standard Purity Quality Control Quantitative Analysis

Validated Research and Industrial Applications for Desulfo-glucoraphanin Based on Quantitative Evidence


Quantitative Determination of Glucoraphanin Content in Brassica Plant Tissues and Breeding Programs

Desulfo-glucoraphanin serves as the primary external calibration standard for HPLC-UV/PDA quantification of glucoraphanin in Brassica oleracea breeding programs and germplasm screening studies. Following sulfatase-mediated desulfation of plant extracts, desulfo-glucoraphanin standard enables accurate peak identification via retention time matching and quantification via external calibration curves. This application is validated by studies analyzing desulfo-glucosinolate variation among 95 domestic broccoli accessions using UPLC, where six individual desulfo-glucosinolates (progoitrin, glucoraphanin, sinigrin, gluconapin, glucobrassicanapin, and glucobrassicin) were identified and quantified based on chromatogram peak comparison with individual glucosinolate standards [1]. The HPLC ≥98% purity specification [2] ensures traceable quantification suitable for publication in peer-reviewed plant science journals and for informing selection decisions in glucoraphanin-enhanced broccoli breeding initiatives.

Method Validation and Quality Control of Dietary Supplements Containing Cruciferous Vegetable Extracts

Desulfo-glucoraphanin is indispensable for validated LC-MS/MS quantification of glucoraphanin in dietary supplements derived from broccoli, black radish, and other cruciferous sources. In a validated analytical method developed for black radish dietary supplements, intact glucosinolates were first identified by LC-ESI-MS/MS, then enzymatically desulfated and quantified as desulfo-glucosinolates on an HPLC-PDA system. Method performance criteria were evaluated using glucotropaeolin potassium salt as a reference standard, and the validated method successfully quantified six glucosinolates across multiple supplement samples [3]. For glucoraphanin-containing supplements, desulfo-glucoraphanin standard enables accurate label claim verification and batch-to-batch consistency testing, critical for regulatory compliance and product quality assurance. The quantified instability of desulfo-glucosinolates in aqueous solution—approximately 80% degradation over one month [4]—necessitates that laboratories procure fresh standard for each analytical campaign and prepare standard solutions immediately prior to use.

Metabolic Studies Distinguishing Glucoraphanin Hydrolysis Fate: Sulforaphane vs. Sulforaphane Nitrile Pathways

In research investigating the metabolic fate of dietary glucoraphanin, desulfo-glucoraphanin serves as the definitive analytical benchmark for quantifying the intact parent glucosinolate pool prior to hydrolysis. This is critically important because the two competing hydrolysis pathways—yielding either the potent Phase II enzyme inducer sulforaphane or the substantially less active sulforaphane nitrile—produce metabolites with divergent bioactivity. Direct comparative data demonstrate that sulforaphane induces quinone reductase with a 3-fold maximal induction at 2.5 μM in Hepa 1c1c7 cells and significantly induces QR and GST activities in rat liver, colon, and pancreas at 200-1000 μmol/kg oral doses, whereas sulforaphane nitrile requires 2000 μM for comparable in vitro induction (approximately 800-fold less potent) and produces no detectable in vivo induction at any dose tested [5]. Accurate quantification of the glucoraphanin pool using desulfo-glucoraphanin standard is essential for calculating hydrolysis conversion efficiency and for interpreting the biological significance of sulforaphane yield in both plant-derived foods and interventional clinical studies.

Reference Standard for LC-MS/MS Method Development in Food and Agricultural Analysis

Desulfo-glucoraphanin is employed as a reference standard for developing and validating targeted LC-MS/MS methods for glucosinolate analysis in food matrices. A selective and sensitive quantitative method for direct determination of desulfo-glucosinolates was developed using HPLC-ESI-MS, involving systematic optimization and validation of the quantitative assay for desulfo-glucosinolate analysis [6]. In such method development workflows, desulfo-glucoraphanin standard enables optimization of MRM transitions, determination of matrix effects, establishment of linear dynamic range, and calculation of limit of detection (LOD) and limit of quantification (LOQ) parameters. The distinct MS/MS fragmentation pattern of desulfo-glucoraphanin—which differs fundamentally from intact glucoraphanin due to the absence of the sulfate moiety—makes it the appropriate standard for quantifying desulfated glucosinolates rather than attempting to use intact glucosinolate standards or structurally unrelated desulfo-glucosinolates that exhibit different ionization efficiencies [6].

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